2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine
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Overview
Description
2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine is a heterocyclic compound that features both an oxadiazole and a pyrazine ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine typically involves the cyclization of amidoximes with nitriles. One common method includes the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . Another approach is the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Reduction: The major product of the reduction of the nitrophenyl group is the corresponding aminophenyl derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives of the oxadiazole and pyrazine rings can be obtained.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine is not fully understood, but it is believed to involve interactions with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine
- 2-[5-(3-Chlorophenyl)[1,2,4]oxadiazol-3-yl]pyrazine
- 2-[5-(3-Methylphenyl)[1,2,4]oxadiazol-3-yl]pyrazine
Uniqueness
2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine is unique due to the specific positioning of the nitrophenyl group, which can influence its electronic properties and reactivity. This positioning may enhance its biological activity compared to other similar compounds .
Properties
CAS No. |
913830-16-7 |
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Molecular Formula |
C12H7N5O3 |
Molecular Weight |
269.22 g/mol |
IUPAC Name |
5-(3-nitrophenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H7N5O3/c18-17(19)9-3-1-2-8(6-9)12-15-11(16-20-12)10-7-13-4-5-14-10/h1-7H |
InChI Key |
BZHIVZTUKJVHBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=NC=CN=C3 |
Origin of Product |
United States |
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